molecular formula C6H12ClN3 B2565238 (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride CAS No. 2305202-77-9

(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B2565238
CAS No.: 2305202-77-9
M. Wt: 161.63
InChI Key: OIEQBUJYOHCSNO-JEDNCBNOSA-N
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Description

(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a pyrazole ring substituted with a methyl group at the 1-position and an ethylamine moiety at the 5-position. The (S)-enantiomer configuration is critical for its biological activity, as stereochemistry often influences binding affinity in receptor-targeted applications. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic chemistry applications. Its molecular formula is C₆H₁₂ClN₃ (free base: C₆H₁₁N₃) with a molecular weight of 161.64 g/mol (free base) and 178.62 g/mol (hydrochloride form) . The compound is cataloged under identifiers such as EN300-6750973 and EN300-6763534, highlighting its relevance in high-throughput screening and medicinal chemistry .

Properties

IUPAC Name

(1S)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5(7)6-3-4-8-9(6)2;/h3-5H,7H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEQBUJYOHCSNO-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Introduction of the Ethanamine Group: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1-methyl-1H-pyrazole with an appropriate alkyl halide, such as (S)-2-bromo-1-phenylethan-1-amine, in the presence of a base like potassium carbonate.

    Formation of the Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amine group to an alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of alkylated pyrazoles.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride are compared below with analogous pyrazole- and amine-containing derivatives. Key differences in substituents, molecular weight, and applications are outlined.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes Reference
This compound C₆H₁₂ClN₃ 178.62 Chiral center (S-configuration), methyl-pyrazole core, hydrochloride salt Pharmaceutical intermediates, chiral building blocks
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine (A-674563 hydrochloride) C₂₂H₂₂N₄O·xHCl 358.44 (free base) Complex aryl-pyrazole structure, indazole and pyridine substituents Kinase inhibitor, preclinical research
4-Chloro-1-methyl-1H-pyrazol-5-amine C₄H₆ClN₃ 131.56 Chloro-substituted pyrazole, no chiral center Agrochemical intermediates
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride C₆H₁₄Cl₂N₂ 209.10 Dihydrochloride salt, lacks stereochemical specificity Discontinued research compound

Key Findings

Chirality and Bioactivity: The (S)-enantiomer of the target compound distinguishes it from non-chiral analogs like 4-Chloro-1-methyl-1H-pyrazol-5-amine, which lacks stereochemical complexity.

Salt Form and Solubility :
Compared to [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride (a dihydrochloride salt with higher Cl⁻ content), the hydrochloride form of the target compound offers a balance between solubility and molecular weight, reducing hygroscopicity while maintaining bioavailability .

Structural Complexity :
A-674563 hydrochloride (a kinase inhibitor) incorporates a fused indazole-pyridine system, resulting in a higher molecular weight (358.44 g/mol) and distinct pharmacodynamics. In contrast, the simpler pyrazole-ethylamine scaffold of the target compound prioritizes synthetic accessibility for fragment-based drug discovery .

Substituent Effects: Chlorine substitution in 4-Chloro-1-methyl-1H-pyrazol-5-amine introduces electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions.

Research Implications and Limitations

  • Advantages : The target compound’s chiral purity and salt form make it a versatile intermediate for asymmetric synthesis. Its pyrazole core is a privileged structure in medicinal chemistry, often associated with anti-inflammatory and CNS-targeted activity.
  • Limitations: Limited commercial availability (e.g., discontinued status of related dihydrochloride salts ) and scarce in vivo data necessitate further preclinical validation.

Biological Activity

(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is a chiral amine compound that has attracted significant attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • IUPAC Name: this compound
  • Molecular Formula: C6H11N3·HCl
  • Molecular Weight: 161.63 g/mol
  • CAS Number: 2305202-77-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate interaction.
  • Receptor Activation: It may mimic natural ligands, activating receptors involved in critical signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been documented:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0048 - 0.0195 mg/mL
Pseudomonas aeruginosa0.0048 - 0.039 mg/mL

These findings suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against strains like Candida albicans:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.0048 - 0.039 mg/mL

This indicates a potential for therapeutic applications in treating fungal infections .

Study on Antimicrobial Properties

A recent publication evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study utilized the agar-well diffusion method to assess activity against a range of pathogens, establishing that the compound surpassed traditional antibiotics in effectiveness against certain strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with its enantiomer and non-chiral variants:

CompoundActivity Profile
(R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochlorideLower antibacterial activity compared to S-enantiomer
1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amineNo significant biological activity observed

This comparison underscores the significance of chirality in determining the biological efficacy of pyrazole derivatives .

Q & A

Q. What are the common synthetic routes for preparing (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride, and how can reaction conditions influence enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step processes starting with substituted pyrazole intermediates. For example, condensation reactions using POCl₃ as a cyclizing agent (e.g., for oxadiazole derivatives, see ) can be adapted. Enantiomeric purity is achieved via chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts. Reaction parameters like temperature, solvent polarity, and catalyst loading must be optimized to minimize racemization. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For chiral centers, NOESY or COSY can resolve stereochemical ambiguities.
  • X-ray Crystallography : SHELX software () refines crystal structures, identifying bond lengths, angles, and hydrogen-bonding networks. High-resolution data (e.g., synchrotron sources) improve accuracy for chiral centers.
  • IR Spectroscopy : Validates functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
  • Elemental Analysis : Confirms empirical formula and purity .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC-MS for byproducts like deaminated or oxidized derivatives. Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C for similar pyrazoles, ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents) or stereochemical variations. Validate bioassays using orthogonal methods (e.g., SPR vs. cell-based assays). Compare IC₅₀ values across studies after normalizing for purity (HPLC ≥98%). For enantiomers, test (S)- and (R)-forms separately, as seen in studies on chiral amines ( ). Computational docking (e.g., AutoDock Vina) can rationalize stereospecific binding differences .

Q. What computational strategies are effective for predicting the physicochemical properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Gaussian 03 () models heat of formation, HOMO-LUMO gaps, and electrostatic potentials.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/PBS buffers to predict solubility and aggregation tendencies.
  • ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions. Adjust substituents (e.g., methyl groups) to optimize metabolic stability .

Q. What experimental approaches are suitable for studying the biological activity of this compound in vitro and in vivo?

  • Methodological Answer :
  • In Vitro : Dose-response assays (e.g., kinase inhibition) with HEK293 or HeLa cells. Use LC-MS/MS to quantify intracellular concentrations.
  • In Vivo : Administer via IP injection in rodent models (e.g., 10–50 mg/kg) and monitor pharmacokinetics (Cmax, t₁/₂). For CNS targets, assess blood-brain barrier penetration via microdialysis.
  • Safety Profiling : Measure hERG channel inhibition (patch-clamp) and hepatotoxicity (ALT/AST levels) .

Q. How can researchers optimize synthetic routes to improve yield and scalability without compromising stereochemical integrity?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors reduce racemization risk by minimizing residence time at high temperatures.
  • Enzyme Catalysis : Lipases or transaminases enable enantioselective amination (e.g., for (S)-configuration, ).
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (pH, stoichiometry). Scale-up via kilo-lab reactors with in-line PAT (Process Analytical Technology) monitoring .

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